Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound classified as a pyrazole derivative. It features a pyrazole ring, which is a five-membered aromatic structure containing two nitrogen atoms at adjacent positions, and is substituted at the 4-position with an ethyl ester group and at the 5-position with a 4-chlorophenyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential bioactive properties and applications.
The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and optimized conditions for temperature control and solvent recycling .
The molecular formula of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is , with a molecular weight of approximately . The structure includes:
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
KVZBBMIDKLDXQP-UHFFFAOYSA-N
The structural characteristics contribute to its chemical reactivity and biological activity, influencing how it interacts with various biological targets .
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions:
The mechanism of action for Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors that modulate their activity:
The exact molecular targets and pathways can vary depending on the biological activity being studied, highlighting the compound's potential versatility in therapeutic applications.
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological systems, affecting its applications in research and industry .
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has diverse applications across several fields:
Research continues into its efficacy and safety profiles for various applications in medicine and agriculture.
The pyrazole heterocycle is a five-membered aromatic ring system featuring two adjacent nitrogen atoms (positions 1 and 2) that confer distinctive electronic properties and hydrogen-bonding capabilities. This scaffold is classified as a π-excessive system, with nucleophilic attacks favored at C3/C5 and electrophilic substitutions at C4 [9]. Its planar, conjugated ring structure enables efficient π-stacking interactions with biological targets, while the presence of both pyrrole-like (basic) and pyridine-like (neutral) nitrogen atoms facilitates diverse binding modes [3] [8]. These properties make pyrazole an indispensable pharmacophore in drug design, particularly in oncology and inflammation management.
Structurally, the pyrazole core serves as a bioisostere for phenyl and other heterocycles, enhancing target selectivity while modifying metabolic stability. Table 1 highlights FDA-approved drugs utilizing this scaffold:
Table 1: Clinically Approved Pyrazole-Based Therapeutics [3] [7]
Drug Name | Therapeutic Category | Primary Target | Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Cyclooxygenase-2 | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | 3-Amino-5-arylpyrazole core |
Pyrazofurin | Anticancer/antiviral | Orotate phosphoribosyltransferase | C-Nucleoside pyrazole derivative |
Fipronil | Insecticide | GABA-gated chloride channels | 5-Amino-3-cyano-1-(pyridyl)pyrazole |
The scaffold’s versatility is exemplified by its ability to inhibit diverse cancer targets: tubulin polymerization (via colchicine-site binding), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (EGFR, VEGFR) [3]. This multitarget potential arises from the pyrazole ring’s capacity to adopt varied substitution patterns—such as 1,3,4-trisubstituted derivatives—that optimize steric and electronic complementarity with enzyme active sites [6] [9]. Quantum mechanical studies reveal that substituents at N1 and C4 significantly influence HOMO-LUMO energy gaps (≈9.15 eV ionization potential for unsubstituted pyrazole), modulating ligand-protein charge transfer interactions [9].
The pharmacological profile of ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is critically shaped by its three substituents: the 4-chlorophenyl at N1, chlorine at C5, and ethyl carboxylate at C4. Each moiety contributes distinct physicochemical and target-binding properties:
Chlorophenyl Group (N1-Substituent)
Chloro Substituent (C5-Position)
Ethyl Carboxylate (C4-Substituent)
Table 2: Impact of Key Substituents on Molecular Properties [3] [6] [9]
Substituent | Electronic Effect | Lipophilicity (Δlog P) | Key Biological Roles |
---|---|---|---|
4-Chlorophenyl (N1) | Strong σ-acceptor | +1.2 | π-Stacking, target affinity enhancement |
Chloro (C5) | Moderate σ-acceptor | +0.8 | Metabolic stabilization, electron density reduction |
Ethyl carboxylate (C4) | Weak σ-acceptor | +0.5 (vs. acid) | Prodrug delivery, hydrogen bond acceptance |
The investigation of pyrazole derivatives spans over 140 years, marked by synthetic innovations and therapeutic breakthroughs:
Early Developments (1883–1950s)
The foundational synthesis of substituted pyrazoles was established in 1883 by Ludwig Knorr via condensation of β-diketones with hydrazines—a method still employed today (Scheme 1) [9]:
Knorr Synthesis: R₁-C(O)-CH₂-C(O)-R₂ + R₃-NH-NH₂ → 1-R₃-3,5-R₁/R₂-pyrazole
This approach yielded regioisomeric mixtures (e.g., 1-phenyl-3-methyl- vs. 1-phenyl-5-methylpyrazole), limiting its utility. Early applications focused on dyes and analgesics (e.g., antipyrine, synthesized in 1887), but structural complexity was low [7].
Golden Age of Heterocyclic Chemistry (1960s–1990s)
Three advances transformed pyrazole synthesis:
Modern Green Synthesis Era (2000s–Present)
Traditional reflux-based methods (6–12 h, 60–70% yields) have been supplanted by energy-efficient techniques:
Table 3: Milestones in Pyrazole Derivative Synthesis [6] [9]
Time Period | Key Innovation | Representative Compound | Impact |
---|---|---|---|
1883 | Knorr condensation | Antipyrine (analgesic) | First general pyrazole synthesis method |
1985 | Acid-catalyzed regiocontrol in dipolar solvents | 1-Aryl-3-(trifluoromethyl)pyrazoles | >98% regioselectivity achieved |
2008 | Microwave-assisted cyclocondensation | Quinolin-2(1H)-one-pyrazoles | Reaction time reduced from hours to minutes |
2024 | Mechanochemical synthesis | Pyrazolyl-substituted benzochroman-4-ones | Solvent-free, near-quantitative yields |
The structural evolution of pyrazole drugs has progressed from simple antipyretics to target-specific agents like crizotinib—a 3-amino-5-arylpyrazole inhibitor of ALK/ROS1 kinases. Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate represents an intermediate in this journey, balancing synthetic accessibility (3–4 steps from diethyl ethoxymethylenemalonate) with tunable bioactivity for anticancer lead optimization [6] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2